Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrimidinyl group, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the reaction of 4-(4-chlorophenyl)-2-pyrimidinethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Ethyl 4-chlorophenylacetate
Uniqueness
Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to the presence of both the pyrimidinyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11ClN2O2S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C13H11ClN2O2S/c1-18-12(17)8-19-13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
KOFGTVXPIJFBAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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